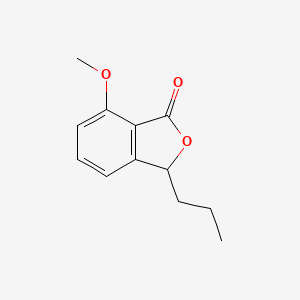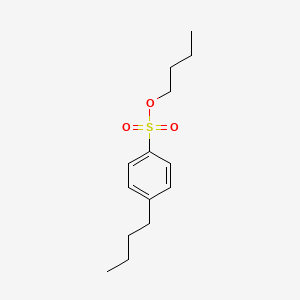
Butyl 4-butylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-butylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a benzene ring substituted with a butyl group and a sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-butylbenzene-1-sulfonate typically involves the sulfonation of butylbenzene. The process begins with the alkylation of benzene using butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . The resulting butylbenzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Butyl 4-butylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonate group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and iron(III) bromide (FeBr₃) as catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, substituted benzene derivatives, and various sulfonate esters depending on the specific reaction conditions and reagents used.
科学的研究の応用
Butyl 4-butylbenzene-1-sulfonate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
作用機序
The mechanism of action of Butyl 4-butylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function . This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.
類似化合物との比較
Similar Compounds
Butylbenzene: A simpler compound with only a butyl group attached to the benzene ring.
Butylbenzenesulfonic Acid: Similar to Butyl 4-butylbenzene-1-sulfonate but lacks the additional butyl group.
Tert-Butylbenzene: Contains a tert-butyl group instead of a butyl group, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of both a butyl group and a sulfonate group on the benzene ring. This combination imparts distinct chemical properties, making it useful in specific applications where both hydrophobic and hydrophilic interactions are required.
特性
CAS番号 |
88210-68-8 |
|---|---|
分子式 |
C14H22O3S |
分子量 |
270.39 g/mol |
IUPAC名 |
butyl 4-butylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-3-5-7-13-8-10-14(11-9-13)18(15,16)17-12-6-4-2/h8-11H,3-7,12H2,1-2H3 |
InChIキー |
ARPANBDWSFZHAN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


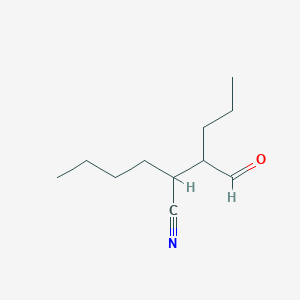
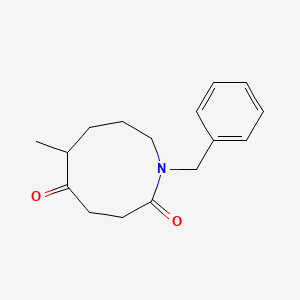
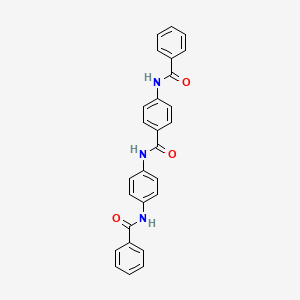
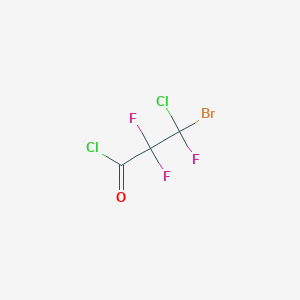
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
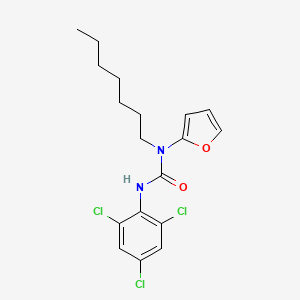
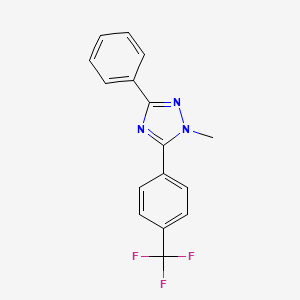
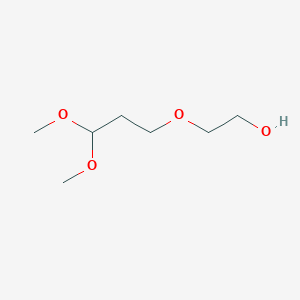
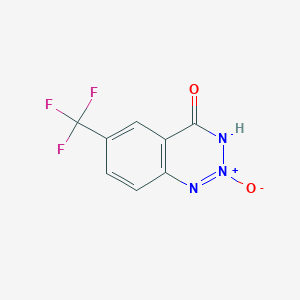
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)

![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)

